REACTION_SMILES
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[CH2:20]1[CH2:23][CH2:22][CH2:21][O:24]1.[Cl-:10].[ClH:19].[c:11]1([CH3:18])[cH:12][c:13]([Mg+:17])[cH:14][cH:15][cH:16]1.[c:1]1([CH3:9])[cH:2][c:3]([C:7]#[N:8])[cH:4][cH:5][cH:6]1>>[c:1]1([CH3:9])[cH:2][c:3]([C:7]([c:13]2[cH:12][c:11]([CH3:18])[cH:16][cH:15][cH:14]2)=[O:24])[cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc([Mg+])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(C#N)c1
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Name
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Type
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product
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Smiles
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Cc1cccc(C(=O)c2cccc(C)c2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |